N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)acetamide
- N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
Uniqueness
N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy groups and a thiazole ring. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
InChI |
InChI=1S/C19H18N2O3S/c1-12-20-17(11-25-12)13-4-6-14(7-5-13)19(22)21-16-10-15(23-2)8-9-18(16)24-3/h4-11H,1-3H3,(H,21,22) |
InChI Key |
VAOILQSMAYAGPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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